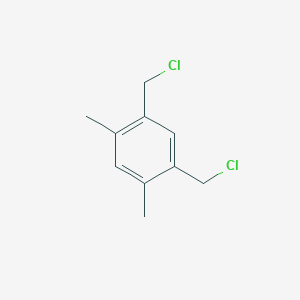

4,6-Bis(chloromethyl)-m-xylene

Description

Properties

IUPAC Name |

1,5-bis(chloromethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALHTPIEJQBDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CCl)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935927 | |

| Record name | 1,5-Bis(chloromethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-15-5 | |

| Record name | 1,3-Bis(chloromethyl)-4,6-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,5-bis(chloromethyl)-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Bis(chloromethyl)-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Bis(chloromethyl)-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Bis(chloromethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Bis(chloromethyl)-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene, a valuable building block in pharmaceutical and materials science. The primary synthetic route involves the chloromethylation of m-xylene (1,3-dimethylbenzene). This document details the reaction mechanisms, experimental protocols for various catalytic systems, and quantitative data to support process optimization.

Reaction Overview

The synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene is achieved through the electrophilic aromatic substitution reaction known as chloromethylation, specifically the Blanc-Quelet reaction.[1] In this process, m-xylene is treated with a source of formaldehyde, typically paraformaldehyde or trioxane, and hydrogen chloride in the presence of a catalyst. The reaction introduces two chloromethyl groups onto the aromatic ring.

The reaction can produce a mixture of mono-, di-, and trichloromethylated products. Controlling the reaction conditions and the choice of catalyst is crucial for maximizing the yield of the desired disubstituted product, 1,3-Bis(chloromethyl)-4,6-dimethylbenzene.

Reaction Mechanism

The chloromethylation of m-xylene proceeds via an electrophilic aromatic substitution mechanism. The key steps are the in-situ formation of a reactive electrophile from formaldehyde and HCl, followed by the stepwise attack of the aromatic ring. The generally accepted mechanism is as follows:

-

Electrophile Formation: In the presence of an acid catalyst, formaldehyde is protonated to form a highly electrophilic carbocation.[1]

-

First Chloromethylation: The electron-rich m-xylene ring attacks the carbocation, forming a resonance-stabilized intermediate. Subsequent loss of a proton restores aromaticity and yields the mono-chloromethylated product, 1-(chloromethyl)-2,4-dimethylbenzene.

-

Second Chloromethylation: The mono-substituted product, being still activated, undergoes a second electrophilic attack by another carbocation to form the desired 1,3-Bis(chloromethyl)-4,6-dimethylbenzene.

-

Side Reactions: Over-reaction can lead to the formation of trichloromethylated byproducts. Another common side reaction is the formation of diarylmethane derivatives, where the chloromethylated product acts as an electrophile and reacts with another molecule of m-xylene.[1]

Catalytic Systems and Quantitative Data

Several catalytic systems have been effectively employed for the chloromethylation of m-xylene. The choice of catalyst significantly impacts the yield and selectivity of the reaction.

Strong Organic Acids

Strong organic acids have been shown to be effective catalysts for this transformation, leading to high yields of the desired product.[2][3] Trifluoromethanesulfonic acid (CF3SO3H) has been identified as a particularly efficient catalyst.[2]

| Catalyst | Acid/m-xylene (mol/mol) | Trioxane/m-xylene (mol/mol) | HCl/m-xylene (mol/mol) | Temp (°C) | Time (h) | Yield of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene (%) | Reference |

| CF3SO3H | 0.02 | 2.5 | 5.0 | 70 | 5 | ~70 | [2] |

| p-CH3C6H4SO3H | 0.02 | 2.5 | 5.0 | 70 | 5 | ~60 | [3] |

| CH3SO3H | 0.02 | 2.5 | 5.0 | 70 | 5 | ~55 | [3] |

| CCl3COOH | 0.02 | 2.5 | 5.0 | 70 | 5 | ~45 | [3] |

| CF3COOH | 0.02 | 2.5 | 5.0 | 70 | 5 | ~40 | [3] |

| CHCl2COOH | 0.02 | 2.5 | 5.0 | 70 | 5 | ~30 | [3] |

Phase Transfer Catalysts (PTC)

Phase transfer catalysis offers a method for the chloromethylation of m-xylene, providing relatively high yields of mono- and di-substituted products.[4] This method is advantageous due to its simple setup, low-cost reagents, and lower energy consumption.[4]

| Catalyst | [CH2O]/[m-xylene] Molar Ratio | Temperature (°C) | Time (min) | Yield | Reference |

| C6H3(CH3)2[CH2N+(CH3)3]Cl- | 2 | 80 | 90 | High yields of mono and di m-xylene | [4] |

Experimental Protocols

General Experimental Workflow

The general workflow for the chloromethylation of m-xylene involves the following steps:

Detailed Protocol using a Strong Organic Acid Catalyst

This protocol is adapted from the procedure described for the chloromethylation of m-xylene using strong organic acids as catalysts.[3]

Materials:

-

m-Xylene

-

Trioxane (formaldehyde source)

-

Concentrated Hydrochloric Acid

-

Strong Organic Acid Catalyst (e.g., CF3SO3H)

-

Organic Solvent (e.g., dichloromethane or ether for extraction)

-

Drying Agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube, add m-xylene, trioxane, and the strong organic acid catalyst.

-

Add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to 70 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1,3-Bis(chloromethyl)-4,6-dimethylbenzene.

Detailed Protocol using a Phase Transfer Catalyst

This protocol is based on the method described for the chloromethylation of m-xylene using a phase transfer catalyst.[4]

Materials:

-

m-Xylene

-

Paraformaldehyde

-

Sodium Chloride

-

Concentrated Sulfuric Acid

-

Phase Transfer Catalyst (e.g., C6H3(CH3)2[CH2N+(CH3)3]Cl-)

-

Ether (for extraction)

-

Calcium Chloride (drying agent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine m-xylene and paraformaldehyde (molar ratio of 1:2).

-

Add sodium chloride and the phase transfer catalyst to the mixture.

-

Carefully add concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture in an oil bath to 80 °C and maintain vigorous stirring for 90 minutes.

-

After the reaction period, cool the mixture to room temperature.

-

Extract the organic phase with ether.

-

Dry the combined organic extracts over anhydrous calcium chloride.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the product mixture.

-

Analyze the product mixture by gas chromatography to determine the relative amounts of mono- and di-chloromethylated products. Further purification may be required to isolate 1,3-Bis(chloromethyl)-4,6-dimethylbenzene.

Safety Considerations

Chloromethylation reactions should be performed in a well-ventilated fume hood as they involve the use of corrosive and hazardous materials such as concentrated acids and formaldehyde. A significant hazard associated with this reaction is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene via the chloromethylation of m-xylene is a well-established and versatile method. The selection of the appropriate catalyst and the careful control of reaction parameters are paramount to achieving high yields and selectivity for the desired disubstituted product. Strong organic acids, particularly trifluoromethanesulfonic acid, have demonstrated excellent catalytic activity. Phase transfer catalysis presents a viable alternative with advantages in terms of cost and environmental impact. This guide provides the necessary technical details for researchers to effectively synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Aromatic Compound C10H12Cl2: IUPAC Nomenclature, Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic compound with the chemical formula C10H12Cl2. Given the vast number of potential isomers for this formula, this document focuses on representative examples derived from common C10H14 aromatic precursors: butylbenzenes, diethylbenzenes, and cymenes. This guide covers IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, and the toxicological implications, with a focus on the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

IUPAC Nomenclature of C10H12Cl2 Aromatic Isomers

The systematic naming of C10H12Cl2 isomers follows the IUPAC rules for substituted benzene derivatives. The benzene ring is the parent structure, and the substituents (two chlorine atoms and one or more alkyl groups totaling C4H12) are named and their positions on the ring are indicated by numbers. The numbering is done in a way that gives the substituents the lowest possible locants.

Here are some examples of plausible IUPAC names for isomers of C10H12Cl2, categorized by their parent C10H14 hydrocarbon:

-

Dichlorobutylbenzene Isomers:

-

1,2-Dichloro-4-tert-butylbenzene

-

1,3-Dichloro-5-isobutylbenzene

-

2,4-Dichloro-1-sec-butylbenzene

-

3,5-Dichloro-1-n-butylbenzene

-

-

Dichlorodiethylbenzene Isomers:

-

1,2-Dichloro-3,4-diethylbenzene

-

1,3-Dichloro-4,6-diethylbenzene

-

2,5-Dichloro-1,4-diethylbenzene

-

-

Dichlorocymene Isomers (based on p-Cymene: 1-isopropyl-4-methylbenzene):

-

2,3-Dichloro-1-isopropyl-4-methylbenzene

-

2,5-Dichloro-1-isopropyl-4-methylbenzene

-

2,6-Dichloro-1-isopropyl-4-methylbenzene

-

Physicochemical Properties

Properties of Parent C10H14 Aromatic Compounds

The following table summarizes key physicochemical properties of common C10H14 isomers.

| Property | tert-Butylbenzene[1][2][3] | 1,4-Diethylbenzene[4][5][6][7][8] | p-Cymene[9][10][11][12][13] |

| Molecular Formula | C10H14 | C10H14 | C10H14 |

| Molar Mass ( g/mol ) | 134.22 | 134.22 | 134.22 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Density (g/cm³ at 20°C) | ~0.867 | ~0.862 | ~0.857 |

| Melting Point (°C) | -57.9 | -43 | -68 |

| Boiling Point (°C) | 169 | 183-184 | 177 |

| Water Solubility | Insoluble | Insoluble | Insoluble |

| logP (Octanol/Water) | ~4.11 | ~4.58 | ~4.1 |

Predicted Effects of Dichlorination

The addition of two chlorine atoms to the benzene ring of the parent compounds is expected to alter their physicochemical properties in the following ways:

-

Molar Mass: Will increase significantly due to the atomic mass of two chlorine atoms (~70.9 g/mol ). The molar mass of C10H12Cl2 is approximately 203.11 g/mol .

-

Boiling Point: A substantial increase is expected. The introduction of polar C-Cl bonds and the increase in molecular weight lead to stronger intermolecular forces (dipole-dipole and van der Waals interactions), requiring more energy for vaporization.[14][15]

-

Melting Point: The change in melting point is less predictable and depends on the symmetry of the isomer. More symmetrical isomers tend to pack more efficiently into a crystal lattice, resulting in a higher melting point.

-

Density: The density will increase, as chlorine atoms are much heavier than the hydrogen atoms they replace. Dichlorinated aromatic compounds are generally denser than water.

-

Solubility: The compounds will remain insoluble in water due to their hydrophobic nature.[14] They will be soluble in nonpolar organic solvents.

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is expected to increase, indicating greater lipophilicity.

Experimental Protocols

Representative Synthesis: Dichlorination of an Alkylbenzene

The following is a general procedure for the dichlorination of an alkylbenzene, which can be adapted for the synthesis of various C10H12Cl2 isomers. This method utilizes a Lewis acid catalyst for electrophilic aromatic substitution.

Reaction:

C10H14 + 2 Cl2 --(FeCl3)--> C10H12Cl2 + 2 HCl

Materials:

-

Parent alkylbenzene (e.g., tert-butylbenzene, 1,4-diethylbenzene, or p-cymene)

-

Anhydrous iron(III) chloride (FeCl3) or iron filings

-

Chlorine gas (Cl2) or a suitable chlorinating agent (e.g., sulfuryl chloride, SO2Cl2)

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware for reactions under anhydrous conditions, including a round-bottom flask, condenser, and gas inlet tube.

Procedure:

-

In a fume hood, dissolve the parent alkylbenzene in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of anhydrous iron(III) chloride to the flask.

-

Slowly bubble chlorine gas through the solution at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled with a water bath if necessary.

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the desired level of dichlorination is achieved, stop the chlorine gas flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by fractional distillation or column chromatography to isolate the desired dichlorinated isomer(s).

Toxicological Profile

Chlorinated aromatic hydrocarbons are a class of compounds with significant toxicological profiles. Their effects are often mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

General Toxicity

While specific LD50 data for C10H12Cl2 isomers are scarce, the parent compounds exhibit low to moderate acute toxicity. For instance, the oral LD50 for tert-butylbenzene in rats is reported to be in the range of 3045-4079 mg/kg.[16] Chlorinated aromatic compounds can be more toxic than their parent compounds, and their toxicity can vary significantly between isomers. They are generally classified as skin and eye irritants and can be harmful if inhaled or ingested. Long-term exposure to some chlorinated aromatic hydrocarbons has been linked to more severe health effects, including potential carcinogenicity.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of many chlorinated aromatic hydrocarbons is initiated by their binding to the Aryl Hydrocarbon Receptor (AhR).[17][18][19][20][21] The activation of this pathway can lead to a range of adverse cellular effects.

Canonical AhR Signaling Pathway:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as a complex with several chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.[18][20][21] A C10H12Cl2 molecule, acting as a ligand, enters the cell and binds to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, exposing a nuclear localization signal. This allows the complex to translocate from the cytoplasm into the nucleus.[18][21]

-

Dimerization and DNA Binding: Inside the nucleus, the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).[18][21]

-

Gene Transcription: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[21] This binding initiates the transcription of a battery of genes, most notably those encoding cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), which are involved in xenobiotic metabolism.

While the induction of these enzymes is a detoxification response, the metabolic activation of the chlorinated aromatic hydrocarbon can sometimes lead to the formation of more toxic and carcinogenic intermediates. Furthermore, the persistent activation of the AhR pathway can disrupt normal cellular processes, leading to developmental and reproductive toxicity, immunotoxicity, and carcinogenesis.

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. tert-Butylbenzene | 98-06-6 [chemicalbook.com]

- 4. 1,4-diethyl benzene, 105-05-5 [thegoodscentscompany.com]

- 5. 1,4-DIETHYLBENZENE | 105-05-5 [chemicalbook.com]

- 6. Benzene, 1,4-diethyl- (CAS 105-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. ScenTree - P-cymene (CAS N° 99-87-6) [scentree.co]

- 10. P-Cymene | C10H14 | CID 7463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p-Cymene - Wikipedia [en.wikipedia.org]

- 13. p-Cymene - American Chemical Society [acs.org]

- 14. Supplemental Topics [www2.chemistry.msu.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 4,6-Bis(chloromethyl)-m-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4,6-Bis(chloromethyl)-m-xylene, a chemical intermediate of interest in various synthetic applications. The information is presented to be a valuable resource for laboratory work and process development.

Core Physical and Chemical Properties

This compound, with the IUPAC name 1,5-Bis(chloromethyl)-2,4-dimethylbenzene, is a solid organic compound. A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₂Cl₂[1] |

| Molecular Weight | 203.11 g/mol [2] |

| Melting Point | 97-99 °C[1][2] |

| Boiling Point | 291.9 °C at 760 mmHg[1][2] |

| Density | 1.145 g/cm³[1][2] |

| Flash Point | 142.6 °C[1][2] |

| Refractive Index | 1.537[1] |

| LogP (Octanol/Water Partition Coefficient) | 3.78[1] |

| CAS Number | 1585-15-5[1] |

Structural Representation

The chemical structure of this compound is depicted below.

References

An In-depth Technical Guide to 1,3-Bis(chloromethyl)-4,6-dimethylbenzene (CAS 1585-15-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available scientific and technical information. 1,3-Bis(chloromethyl)-4,6-dimethylbenzene is a chemical intermediate intended for industrial and research use. It is classified as acutely toxic and requires careful handling by trained personnel.

Chemical Identification and Properties

1,3-Bis(chloromethyl)-4,6-dimethylbenzene, also known as 4,6-Bis(chloromethyl)-m-xylene, is a substituted aromatic hydrocarbon. It serves as a key intermediate in various organic syntheses.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Cl₂ | [1] |

| Molecular Weight | 203.11 g/mol | [1] |

| CAS Number | 1585-15-5 | [1] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 99-101.8 °C | [1][2] |

| Boiling Point | 291.9 °C at 760 mmHg | [1] |

| Density | 1.145 g/cm³ | [1] |

| Solubility | Insoluble in water | [3] |

| LogP | 3.781 | [1] |

Synthesis and Applications

The primary application of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene is as a precursor in the synthesis of other organic compounds, most notably pyromellitic dianhydride.[2][4] Pyromellitic dianhydride is a monomer used in the production of high-performance polymers such as polyimides, which have applications in the aerospace and electronics industries.

Synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene

A common method for the synthesis of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene is the chloromethylation of m-xylene.[2]

Experimental Protocol: Chloromethylation of m-Xylene [2]

-

Reactants: m-xylene, trioxane, hydrochloric acid, and a strong organic acid catalyst (e.g., trichloroacetic acid, trifluoroacetic acid, methanesulfonic acid).

-

Procedure:

-

A mixture of m-xylene, trioxane, hydrochloric acid, and the organic acid catalyst is prepared in a suitable reaction vessel. The typical molar ratios are acid/m-xylene = 0.02, trioxane/m-xylene = 0.5, and HCl/m-xylene = 5.0.

-

The reaction mixture is heated to 70°C and stirred for 5 hours under biphasic conditions (organic and aqueous).

-

The reaction yields a mixture of mono- and di-chloromethylated products.

-

The product, 1,3-Bis(chloromethyl)-4,6-dimethylbenzene, is isolated and purified from the reaction mixture.

-

-

Characterization: The product can be characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.

-

IR (KBr): 656 cm⁻¹ (C-Cl stretch).[2]

-

¹H NMR (CDCl₃): δ 2.386 (s, 6H, CH₃), 4.574 (s, 4H, CH₂), 7.045 (s, 1H, ArH), 7.254 (s, 1H, ArH).[2]

-

¹³C NMR (CDCl₃): δ 18.38, 44.34, 131.21, 133.25, 133.51, 137.95.[2]

-

Elemental Analysis (C₁₀H₁₂Cl₂): Calculated: C, 59.14%; H, 5.96%. Observed: C, 59.01%; H, 5.97%.[2]

-

Application in the Synthesis of Pyromellitic Dianhydride

1,3-Bis(chloromethyl)-4,6-dimethylbenzene is a key intermediate in a multi-step synthesis of pyromellitic dianhydride.[4]

Experimental Workflow: Synthesis of Pyromellitic Dianhydride [4]

-

Chloromethylation: m-Xylene is first converted to 1,5-bis(chloromethyl)-2,4-dimethylbenzene (an isomer of the title compound) via chloromethylation.

-

Aerobic Oxidation: The resulting bis(chloromethyl)xylene is then subjected to aerobic oxidation in the presence of a catalyst system (e.g., VO(acac)₂/Cu(2-Eth)₂/DABCO) in an ionic liquid ([hmim]OTf) to yield pyromellitic acid.

-

Dehydration: The pyromellitic acid is subsequently dehydrated by heating with acetic anhydride to produce pyromellitic dianhydride.

Biological Activity and Toxicological Information

Data Limitation: As of the date of this document, there is a significant lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, or involvement in signaling pathways for 1,3-Bis(chloromethyl)-4,6-dimethylbenzene (CAS 1585-15-5). Its primary characterization in the literature is as a chemical intermediate.

General Toxicity: The compound is classified as harmful if swallowed.[1] Due to its chemical structure, which includes chloromethyl groups, it should be handled with extreme caution as related compounds, such as bis(chloromethyl) ether, are known to be carcinogenic. However, no specific carcinogenicity studies for 1,3-Bis(chloromethyl)-4,6-dimethylbenzene have been identified.

Environmental Fate: The environmental fate of this specific compound is not well-documented. However, xylenes, in general, are volatile organic compounds that can be released into the atmosphere and may leach into groundwater.[5]

Safety and Handling

Due to its acute toxicity and the potential hazards associated with related compounds, strict safety protocols should be followed when handling 1,3-Bis(chloromethyl)-4,6-dimethylbenzene.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1,3-Bis(chloromethyl)-4,6-dimethylbenzene (CAS 1585-15-5) is a valuable chemical intermediate, particularly in the synthesis of pyromellitic dianhydride, a monomer for high-performance polymers. While its chemical synthesis and properties are well-documented, there is a notable absence of research into its biological activity and toxicological profile. Researchers and drug development professionals should be aware of its classification as an acutely toxic substance and handle it with appropriate safety precautions. Further investigation into the biological effects of this compound and its potential metabolites is warranted to fully characterize its safety profile.

References

- 1. echemi.com [echemi.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. This compound (CAS 1585-15-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Synthetic Profile of 4,6-Bis(chloromethyl)-m-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Bis(chloromethyl)-m-xylene is a disubstituted aromatic compound with the chemical formula C₁₀H₁₂Cl₂. Its structure, featuring a central m-xylene core with two chloromethyl substituents, makes it a valuable bifunctional building block in organic synthesis. The reactive chloromethyl groups serve as key handles for introducing the xylene moiety into larger molecular frameworks, making it a precursor of interest in the development of various organic materials and potentially in the synthesis of complex molecules for pharmaceutical applications. This guide provides a concise overview of the available spectral data for this compound, a detailed experimental protocol for its synthesis via chloromethylation of m-xylene, and a visual representation of the synthetic workflow.

Spectral Data

The following tables summarize the available spectral data for this compound. Due to the limited availability of high-resolution experimental spectra in public databases, predicted data and data from analogous compounds are included for completeness and are duly noted.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | s | 1H | Ar-H |

| ~4.60 | s | 4H | -CH ₂Cl |

| ~2.35 | s | 6H | Ar-CH ₃ |

Note: The proton NMR data is based on typical chemical shifts for similar aromatic compounds and should be considered as an approximation. Experimental verification is recommended.

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Ar-C (quaternary, attached to -CH₃) |

| ~135 | Ar-C (quaternary, attached to -CH₂Cl) |

| ~130 | Ar-C H |

| ~45 | -C H₂Cl |

| ~20 | Ar-C H₃ |

Note: The carbon NMR data is based on typical chemical shifts for substituted xylenes and should be considered as an approximation. Experimental verification is recommended.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 | Strong | C-H wag (-CH₂Cl) |

| 800-600 | Strong | C-Cl stretch |

Note: This data is predicted based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is available in the NIST WebBook.[1] The key feature is the molecular ion peak.

| m/z | Relative Intensity | Assignment |

| 202 | Moderate | [M]⁺ (for ³⁵Cl isotopes) |

| 204 | Moderate | [M+2]⁺ (presence of two chlorine atoms) |

| 167 | High | [M-Cl]⁺ |

| 132 | High | [M-2Cl]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through the chloromethylation of m-xylene. The following protocol is a representative procedure based on established methods.

Synthesis of this compound

Materials:

-

m-Xylene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Anhydrous Calcium Chloride

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-xylene and paraformaldehyde.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid to the cooled and stirring mixture.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Gently heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4,6-Bis(chloromethyl)-m-xylene: Properties, Synthesis, and Applications in Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Bis(chloromethyl)-m-xylene is a bifunctional aromatic organic compound that serves as a versatile building block in organic and materials chemistry. Its reactive chloromethyl groups, attached to a rigid xylene core, make it a valuable monomer and crosslinking agent for the synthesis of advanced polymers with tailored properties. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and a key application in the development of microporous organic polymers for gas separation technologies.

Molecular and Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₂Cl₂, has a molecular weight of approximately 203.11 g/mol .[1][2] The structure consists of a meta-xylene ring substituted with two chloromethyl groups at the 4 and 6 positions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₂Cl₂ | - |

| Molecular Weight | 203.11 | g/mol |

| Melting Point | 97 | °C |

| Boiling Point | 291.9 | °C at 760 mmHg |

| Density | 1.145 | g/cm³ |

| Flash Point | 142.6 | °C |

| LogP (Octanol/Water Partition Coefficient) | 3.781 | - |

Synthesis of this compound

The primary method for the synthesis of this compound is the chloromethylation of m-xylene. This electrophilic aromatic substitution reaction introduces chloromethyl groups onto the aromatic ring.

Experimental Protocol: Chloromethylation of m-Xylene

This protocol is based on the efficient synthesis of 1,3-bis(chloromethyl)-4,6-dimethylbenzene (an isomer and common synonym for this compound) using a strong organic acid catalyst.

Materials:

-

m-Xylene

-

Trioxane (a stable source of formaldehyde)

-

Concentrated Hydrochloric Acid (HCl)

-

Trifluoromethanesulfonic acid (CF₃SO₃H) - Catalyst

-

Dichloromethane (CH₂Cl₂) - Solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-xylene in dichloromethane.

-

Add trioxane to the solution.

-

Carefully add concentrated hydrochloric acid, followed by a catalytic amount of trifluoromethanesulfonic acid.

-

Heat the reaction mixture to reflux (approximately 70°C) and stir vigorously for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Applications in Advanced Polymer Synthesis

The bifunctional nature of this compound makes it an excellent monomer for producing crosslinked polymers with high thermal stability and specific functionalities. A significant application is in the synthesis of microporous organic polymers (MOPs), which are materials characterized by a large surface area and permanent porosity, making them suitable for gas storage and separation.

Synthesis of Triptycene-Based Microporous Polymer Networks (TMPNs)

This compound can be used in a Friedel-Crafts alkylation reaction with triptycene to form a rigid, three-dimensional polymer network. The inherent rigidity of the triptycene unit and the crosslinking provided by the xylene derivative result in a microporous structure.

Below is a logical workflow for the synthesis of a triptycene-based microporous polymer network.

Caption: Experimental workflow for the synthesis of a triptycene-based microporous polymer network.

Logical Relationship in Polymer Network Formation

The formation of the microporous polymer network from its constituent monomers can be visualized as a logical progression from starting materials to the final crosslinked structure.

Caption: Logical relationship of components in the formation of the microporous polymer network.

Conclusion

This compound is a key chemical intermediate with significant utility in the synthesis of advanced functional polymers. Its well-defined structure and reactivity allow for the precise construction of complex macromolecular architectures, such as microporous organic polymers with applications in gas separation and storage. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this versatile compound in research and development settings. While its direct application in drug development is not prominent, its role as a building block for novel materials underscores its importance in the broader chemical and materials science landscape.

References

4,6-Bis(chloromethyl)-m-xylene safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4,6-Bis(chloromethyl)-m-xylene

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, first-aid measures, fire-fighting procedures, accidental release measures, handling and storage, exposure controls, personal protection, and toxicological information.

Chemical Identification

This compound is a chemical compound with the following identifiers:

-

Chemical Name: this compound[1]

-

CAS Number: 1585-15-5[1]

-

Molecular Formula: C₁₀H₁₂Cl₂[1]

-

Molecular Weight: 203.11 g/mol [1]

-

Synonyms: 4,6-di(Chloromethyl)-m-xylene, Benzene, 1,5-bis(chloromethyl)-2,4-dimethyl-, 1,3-Bis(chloromethyl)-4,6-dimethylbenzene, 1,3-Dimethyl-4,6-bis(chloromethyl)benzene, 1,5-Bis(chloromethyl)-2,4-dimethylbenzene, Benzene, 1,3-bis-(chloromethyl)-4,6-dimethyl[1]

Hazard Identification

The hazard classification for xylene and its derivatives indicates significant risks.[2] It is crucial to handle this chemical with appropriate precautions.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |

| Carcinogenicity | 2 | May cause cancer.[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs through prolonged or repeated exposure.[2] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[3] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[3] |

Signal Word: Danger[3]

Precautionary Statements: Prevention:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.[2]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][3]

-

Keep container tightly closed.[3]

-

Ground and bond container and receiving equipment.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]

-

Do not breathe mist or vapors.

-

Wash skin thoroughly after handling.[3]

-

Do not eat, drink or smoke when using this product.

-

Avoid release to the environment.[3]

-

Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[4]

Table 2: First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3][5] If not breathing, give artificial respiration.[6][7] Immediately call a POISON CENTER or doctor/physician.[4][5] |

| Skin Contact | Remove/Take off immediately all contaminated clothing.[3][5] Rinse skin with water/shower.[3][5] Wash off immediately with plenty of water for at least 15 minutes.[6] If skin irritation persists, call a physician.[6] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] Immediately call a POISON CENTER or doctor/physician.[5] |

| Ingestion | Do NOT induce vomiting.[3][5][6] Rinse mouth.[5] Call a physician or poison control center immediately.[6] If vomiting occurs naturally, have victim lean forward.[6][7] |

A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.[5]

Fire-Fighting Measures

This substance is a flammable liquid and vapor.[3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6][7]

Table 3: Fire-Fighting Measures

| Aspect | Details |

| Suitable Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide.[5] Water mist may be used to cool closed containers.[6] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread fire.[7] |

| Specific Hazards | Decomposes upon combustion to generate poisonous fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][5][8] |

| Protective Equipment | Wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[4][6][8] |

Accidental Release Measures

Personal Precautions:

-

Use personal protective equipment as required.[6]

-

Ensure adequate ventilation.[6]

-

Remove all sources of ignition.[6]

-

Take precautionary measures against static discharges.[6]

-

Do not breathe vapors or aerosols.[3]

-

Avoid substance contact.[3]

-

Evacuate the danger area and consult an expert.[3]

Environmental Precautions:

-

Do not let product enter drains.[3] There is a risk of explosion.[3]

-

Do not flush into surface water or sanitary sewer system.[6][7]

Methods for Cleaning Up:

-

Soak up with inert absorbent material.[6]

-

Keep in suitable, closed containers for disposal.[6]

-

Use spark-proof tools and explosion-proof equipment.[6]

Handling and Storage

Handling:

-

Handle in accordance with good industrial hygiene and safety practice.[6]

-

Wash hands and face thoroughly after handling.[5]

-

Use a closed system or local exhaust ventilation.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Take precautionary measures against static discharges.[6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store in a flammables area.[6]

-

Store locked up.[5]

-

Keep away from heat, sparks, and flame.[6]

-

Store away from incompatible materials such as oxidizing agents, strong acids, bases, alcohols, amines, and metals.[5][6][8]

Exposure Controls/Personal Protection

Engineering Controls:

-

Ensure that eyewash stations and safety showers are close to the workstation location.[6]

-

Use adequate general or local exhaust ventilation to keep airborne concentrations below the permissible exposure limits.[6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

Table 4: Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][6] A dust respirator, self-contained breathing apparatus (SCBA), or supplied air respirator may be appropriate depending on the situation.[5] |

| Hand Protection | Impervious gloves.[5] |

| Eye/Face Protection | Safety goggles.[5] A face-shield may be required in some situations.[5] Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6][8] |

| Skin and Body Protection | Impervious protective clothing.[5] Protective boots may be required.[5] |

Physical and Chemical Properties

Table 5: Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 203.11 | g/mol | [1] |

| Standard Gibbs free energy of formation (ΔfG°) | 92.98 | kJ/mol | [1] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -79.09 | kJ/mol | [1] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 22.92 | kJ/mol | [1] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 50.89 | kJ/mol | [1] |

| Log10 of Water solubility in mol/l (log10WS) | -4.49 | [1] |

Stability and Reactivity

-

Reactivity: May react with metals to form flammable hydrogen gas.[4][8]

-

Chemical Stability: Stable under normal conditions.[8]

-

Conditions to Avoid: Excess heat, keep away from open flames, hot surfaces, and sources of ignition.[6][8] Exposure to moisture.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, bases, alcohols, amines, and metals.[6][8]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), phosgene, and hydrogen chloride gas.[4][8]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[6]

Toxicological Information

The toxicological properties have not been fully investigated.[4] However, xylenes are known to cause a range of adverse health effects.

-

Acute Toxicity: Harmful in contact with skin or if inhaled.[3]

-

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[6][7]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[3][9]

-

Carcinogenicity: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.

Experimental Protocols

Protocol for Handling Accidental Spills:

-

Immediate Isolation: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[10]

-

Evacuation: For a large spill, consider an initial downwind evacuation for at least 300 meters (1000 feet).[10]

-

Control Ignition Sources: Shut off all ignition sources.[2] Ensure no flares, smoking, or flames are in the hazard area.[2]

-

Ventilation: Provide adequate ventilation.[2]

-

Personal Protection: Wear appropriate personal protective equipment, including a respirator if ventilation is inadequate.[2]

-

Containment: Stop the leak if it can be done without risk.[2] Use inert absorbent material (e.g., sand, diatomaceous earth) to contain and soak up the spill.[6][9]

-

Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[2][6] Collect the absorbed material into suitable, closed containers for disposal.[6]

-

Decontamination: Solvent wash all contaminated surfaces with acetone followed by washing with a strong soap and water solution.[10] Do not re-enter the contaminated area until it has been verified as properly cleaned.[10]

Visualizations

Caption: Workflow for responding to a chemical spill of this compound.

References

- 1. This compound (CAS 1585-15-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. hartman-hartman.com [hartman-hartman.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ie [fishersci.ie]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. M-XYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Chloromethylation of Xylene: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the discovery, history, and experimental protocols of a cornerstone reaction in organic synthesis.

Introduction

The chloromethylation of aromatic compounds, a pivotal reaction in organic chemistry, provides a direct pathway to introduce a reactive chloromethyl group onto an aromatic nucleus. This functionalization opens up a versatile synthetic handle for further transformations, making it a valuable tool in the synthesis of a wide range of fine chemicals, polymers, and pharmaceutical intermediates. Among the various aromatic substrates, the chloromethylation of xylene has garnered significant attention due to the industrial importance of its derivatives. This technical guide provides a comprehensive overview of the discovery and history of xylene chloromethylation, detailed experimental protocols for its isomers, a summary of quantitative data, and an exploration of the reaction's mechanistic intricacies.

Discovery and Historical Context

The foundation of chloromethylation was laid in the late 19th and early 20th centuries. While an early example of a similar reaction was reported by Grassi and Maselli in 1898, the definitive discovery of the chloromethylation of aromatic rings is credited to the French chemist Gustave Louis Blanc in 1923.[1] His work, which involved the reaction of aromatic hydrocarbons with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, became known as the Blanc reaction.[1] This discovery was a significant advancement, providing a reliable method for the synthesis of chloromethyl arenes.

The industrial significance of this reaction grew over time, particularly with its application in the production of ion-exchange resins and other polymers.[2] The chloromethylation of xylene, in particular, became crucial for the synthesis of various intermediates used in the manufacturing of pesticides, pharmaceuticals, and other specialty chemicals.

The Blanc-Quelet Reaction: Mechanism and Key Species

The chloromethylation of xylene proceeds via an electrophilic aromatic substitution mechanism, often referred to as the Blanc-Quelet reaction. The reaction is typically carried out under acidic conditions with a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[1]

The initial step involves the activation of formaldehyde by the acid catalyst. The protonated formaldehyde, or a related electrophilic species, then attacks the electron-rich aromatic ring of xylene. The exact nature of the electrophile has been a subject of discussion, with possibilities including the hydroxymethyl cation ([CH₂OH]⁺), the chloromethyl cation ([CH₂Cl]⁺), or a complex involving the Lewis acid.[1] The subsequent steps involve the rearomatization of the ring and the formation of the chloromethyl group.

A major side reaction in the chloromethylation of xylenes is the formation of diarylmethane derivatives.[1] This occurs when the initially formed chloromethylated product undergoes a Friedel-Crafts alkylation with another molecule of xylene. Reaction conditions such as temperature, reaction time, and the choice of catalyst can significantly influence the extent of this side reaction.[2]

Below is a diagram illustrating the generally accepted mechanism of the Blanc-Quelet reaction for the chloromethylation of an aromatic hydrocarbon.

Caption: Generalized mechanism of the Blanc-Quelet reaction for aromatic chloromethylation.

Quantitative Data on Xylene Chloromethylation

The reactivity and product distribution in the chloromethylation of xylene are highly dependent on the specific isomer (ortho-, meta-, or para-) and the reaction conditions employed. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Xylene Isomer | Reagents & Catalyst | Temperature (°C) | Time (h) | Yield of Monochloromethylated Product (%) | Reference |

| o-Xylene | Paraformaldehyde, HCl, ZnCl₂ | 70 | - | 78.8 (for 3,4-dimethylbenzyl chloride) | [3] |

| m-Xylene | Paraformaldehyde, HCl, ZnCl₂ | - | - | 35 | [3] |

| m-Xylene | Paraformaldehyde, H₂SO₄, NaCl, Quaternary ammonium salt | 80 | 1.5 | High yields of mono- and di-chloromethylated products | [4] |

| m-Xylene | Trioxane, HCl, Strong organic acids (e.g., CCl₃COOH) | - | - | Good yields of mono- and di-chloromethylated products | [5] |

| p-Xylene | Paraformaldehyde, HCl, ZnCl₂ | - | - | 71 | [3] |

Note: Yields can vary significantly based on the molar ratios of reactants and catalyst, as well as the specific work-up procedure. The formation of di- and tri-chloromethylated products is also possible, especially with longer reaction times and higher temperatures.[4]

Experimental Protocols

The following sections provide detailed experimental protocols for the chloromethylation of each xylene isomer. These protocols are synthesized from multiple sources to represent common laboratory procedures.

Chloromethylation of o-Xylene

The chloromethylation of o-xylene primarily yields a mixture of 3,4-dimethylbenzyl chloride and 2,3-dimethylbenzyl chloride.

Reagents and Equipment:

-

o-Xylene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (anhydrous)

-

Dichloromethane (or other suitable solvent for extraction)

-

Saturated Sodium Bicarbonate solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate (or other drying agent)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the three-neck flask, combine o-xylene (e.g., 0.1 mol), paraformaldehyde (e.g., 0.22 mol), and concentrated hydrochloric acid (e.g., 20 mL).

-

Add the catalyst, such as an ionic liquid or anhydrous zinc chloride (e.g., 0.05 mol).

-

Heat the mixture to the desired temperature (e.g., 70-80 °C) with vigorous stirring.

-

If using gaseous HCl, bubble it through the reaction mixture for the duration of the reaction.

-

Maintain the reaction at temperature with stirring for the desired time (e.g., 3-6 hours). Monitor the reaction progress by TLC or GC if possible.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and deionized water (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The product can be further purified by vacuum distillation.

Chloromethylation of m-Xylene

The chloromethylation of m-xylene can lead to mono-, di-, and even tri-chloromethylated products depending on the reaction conditions.[4]

Reagents and Equipment:

-

m-Xylene

-

Paraformaldehyde

-

Concentrated Sulfuric Acid

-

Sodium Chloride

-

Phase Transfer Catalyst (e.g., a quaternary ammonium salt)

-

Diethyl ether (for extraction)

-

Anhydrous Calcium Chloride

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Oil bath

-

Separatory funnel

Procedure:

-

In the round-bottom flask, combine m-xylene and paraformaldehyde in a 1:2 molar ratio.

-

Add sodium chloride (0.26 moles per mole of m-xylene) and the phase transfer catalyst.

-

Carefully add concentrated sulfuric acid.

-

Heat the mixture in an oil bath to 80 °C with intense agitation for 2 hours.

-

After cooling, extract the organic phase with diethyl ether.

-

Dry the ethereal solution over anhydrous calcium chloride.

-

Filter and remove the solvent to obtain the product mixture, which can be analyzed by gas chromatography.[5]

Chloromethylation of p-Xylene

The chloromethylation of p-xylene is a key step in the synthesis of various materials.[5]

Reagents and Equipment:

-

p-Xylene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (anhydrous)

-

Dichloromethane (for extraction)

-

Standard work-up reagents as listed for o-xylene

-

Apparatus as listed for o-xylene

Procedure:

-

Follow a similar procedure as outlined for the chloromethylation of o-xylene, substituting p-xylene as the starting material.

-

The reaction can be catalyzed by zinc chloride, and the product is worked up in a similar manner involving extraction, washing, drying, and solvent removal.

Experimental Workflow

The general workflow for a typical xylene chloromethylation experiment followed by product analysis is depicted in the diagram below.

Caption: A generalized experimental workflow for the synthesis and analysis of chloromethylated xylene.

Safety Considerations

The chloromethylation reaction requires careful handling due to the nature of the reagents and potential byproducts. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment. A significant hazard associated with this reaction is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[1] Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate safety precautions must be taken to avoid inhalation or contact with the reaction mixture.

Conclusion

The chloromethylation of xylene, a reaction with a rich history dating back to the work of Gustave Louis Blanc, remains a cornerstone of synthetic organic chemistry. Its utility in providing a versatile chemical intermediate ensures its continued relevance in both academic research and industrial applications. A thorough understanding of the reaction mechanism, the influence of reaction conditions on product distribution, and safe handling practices are paramount for the successful application of this powerful synthetic tool. This guide has provided a detailed overview of these aspects to aid researchers, scientists, and drug development professionals in their work with xylene chloromethylation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polymers Using 4,6-Bis(chloromethyl)-m-xylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the synthesis of novel polymers utilizing 4,6-Bis(chloromethyl)-m-xylene as a key monomer. The following sections detail two primary synthetic routes: Friedel-Crafts polymerization for the creation of porous organic polymers (POPs) and polycondensation for the formation of polyethers and polyamines. These methods offer access to a diverse range of polymeric materials with potential applications in drug delivery, catalysis, and separation technologies.

Introduction to this compound in Polymer Synthesis

This compound is a versatile aromatic monomer possessing two reactive chloromethyl groups in a meta- and ortho-disubstituted pattern on a xylene core. This specific substitution pattern influences the geometry and potential for cross-linking in the resulting polymers, distinguishing them from polymers synthesized from its para- and ortho-isomers. The reactivity of the benzylic chloride moieties allows for facile reaction with a variety of nucleophiles and aromatic systems, making it a valuable building block for advanced polymer architectures.

Application 1: Synthesis of Microporous Organic Polymers via Friedel-Crafts Polymerization

Microporous organic polymers (MOPs) or hypercross-linked polymers (HCPs) are a class of materials characterized by high surface areas and permanent porosity. These properties make them attractive for applications such as gas storage, separation, and as supports for catalysts or drug molecules. The Friedel-Crafts alkylation of aromatic compounds using this compound as a cross-linker is an effective method to generate these robust, porous networks.

Experimental Protocol: Friedel-Crafts Polymerization with Triphenylamine

This protocol describes a representative procedure for the synthesis of a porous organic polymer network via the Friedel-Crafts reaction of this compound and triphenylamine.

Materials:

-

This compound

-

Triphenylamine

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Methanol

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add triphenylamine (e.g., 1.00 g, 4.08 mmol) and this compound (e.g., 0.83 g, 4.08 mmol).

-

Add anhydrous 1,2-dichloroethane (80 mL) to the flask to dissolve the monomers.

-

Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

-

With vigorous stirring, add anhydrous FeCl₃ (e.g., 2.64 g, 16.32 mmol) portion-wise to the solution. The addition should be done carefully as the reaction can be exothermic.

-

After the addition of the catalyst, heat the reaction mixture to 80°C and maintain for 24 hours under a nitrogen atmosphere.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of 100 mL of methanol. A precipitate should form.

-

Filter the solid product and wash thoroughly with methanol (3 x 100 mL).

-

To remove the catalyst and any unreacted monomers, the solid is then washed with a solution of concentrated HCl in methanol (1:10 v/v, 3 x 100 mL), followed by water (3 x 100 mL) until the filtrate is neutral.

-

The polymer is then subjected to Soxhlet extraction with THF for 24 hours to remove any soluble oligomers.

-

The purified porous polymer is dried under vacuum at 120°C for 24 hours.

Table 1: Representative Quantitative Data for Friedel-Crafts Polymerization

| Parameter | Value |

| Monomer Ratio (Triphenylamine : this compound) | 1:1 |

| Catalyst (FeCl₃) Loading (mol equivalent to chloromethyl groups) | 2.0 |

| Solvent | Anhydrous 1,2-dichloroethane |

| Reaction Temperature | 80°C |

| Reaction Time | 24 hours |

| Typical Polymer Yield | > 90% |

| BET Surface Area (representative) | 600 - 1000 m²/g |

| Pore Volume (representative) | 0.4 - 0.8 cm³/g |

Note: The surface area and pore volume are illustrative and will depend on the specific reaction conditions and purification process.

Logical Workflow for Friedel-Crafts Polymerization

Caption: Workflow for the synthesis of a porous organic polymer.

Application 2: Synthesis of Polyethers and Polyamines via Polycondensation

This compound can undergo nucleophilic substitution reactions with di-nucleophiles such as bisphenols and diamines to form linear or cross-linked polymers. These reactions are typically carried out under basic conditions, often employing phase-transfer catalysis for enhanced reactivity.

Experimental Protocol: Polyether Synthesis with Bisphenol A

This protocol provides a representative method for the synthesis of a polyether from this compound and Bisphenol A using phase-transfer catalysis.

Materials:

-

This compound

-

Bisphenol A

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Methanol

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve Bisphenol A (e.g., 2.28 g, 10.0 mmol) and tetrabutylammonium bromide (TBAB, e.g., 0.32 g, 1.0 mmol) in a solution of sodium hydroxide (0.88 g, 22.0 mmol) in 50 mL of deionized water.

-

In a separate beaker, dissolve this compound (2.03 g, 10.0 mmol) in 50 mL of toluene.

-

Heat the aqueous solution of Bisphenol A to 90°C with vigorous stirring.

-

Add the organic solution of this compound to the heated aqueous solution.

-

Maintain the reaction mixture at 90°C for 8 hours under a nitrogen atmosphere with vigorous stirring to ensure efficient mixing of the two phases.

-

After 8 hours, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with 2 M NaOH solution (2 x 50 mL) and then with deionized water (3 x 50 mL) until the aqueous layer is neutral.

-

Precipitate the polymer by pouring the toluene solution into a large excess of methanol (e.g., 500 mL) with stirring.

-

Filter the resulting white polymer and wash with methanol.

-

Dry the polyether product in a vacuum oven at 60°C for 24 hours.

Table 2: Representative Quantitative Data for Polyether Synthesis

| Parameter | Value |

| Monomer Ratio (Bisphenol A : this compound) | 1:1 |

| Base (NaOH) (mol equivalent to Bisphenol A) | 2.2 |

| Phase-Transfer Catalyst (TBAB) (mol% relative to monomers) | 10% |

| Solvent System | Toluene / Water |

| Reaction Temperature | 90°C |

| Reaction Time | 8 hours |

| Typical Polymer Yield | > 85% |

| Inherent Viscosity (representative) | 0.4 - 0.7 dL/g |

Note: Inherent viscosity is a measure of molecular weight and will vary with reaction conditions.

Signaling Pathway for Polycondensation

Caption: Phase-transfer catalyzed polyetherification pathway.

Application Notes and Protocols: 4,6-Bis(chloromethyl)-m-xylene in Organic Synthesis

Introduction

4,6-Bis(chloromethyl)-m-xylene, also known as 1,3-bis(chloromethyl)-4,6-dimethylbenzene, is a versatile bifunctional aromatic compound. Its two reactive chloromethyl groups make it an excellent building block in various organic syntheses, particularly for the construction of macrocycles, polymers, and other complex molecular architectures. The rigid xylene core imparts specific conformational properties to the resulting structures, making it a valuable component in supramolecular chemistry and materials science. These application notes provide an overview of its synthetic applications and detailed protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1585-15-5 | [1] |

| Molecular Formula | C₁₀H₁₂Cl₂ | [1] |

| Molecular Weight | 203.11 g/mol | [1] |

| Melting Point | 99 °C | |

| Boiling Point | 291.9 °C at 760 mmHg | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in many organic solvents |

Application 1: Synthesis of this compound

The primary method for synthesizing this compound is through the chloromethylation of m-xylene. Strong acid catalysts are often employed to achieve high yields.

Experimental Protocol: Acid-Catalyzed Chloromethylation of m-Xylene

This protocol is based on the efficient synthesis using a strong organic acid catalyst.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| m-Xylene | 106.17 | 100 | 10.62 g |

| Trioxane | 90.08 | 250 | 22.52 g |

| Hydrochloric acid (conc.) | 36.46 | 500 | ~50 mL |

| Trifluoromethanesulfonic acid (CF₃SO₃H) | 150.08 | 10 | 1.50 g |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-xylene, trioxane, and concentrated hydrochloric acid.

-

Add trifluoromethanesulfonic acid to the mixture.

-

Heat the reaction mixture to 80°C and stir vigorously for 6 hours.

-

After cooling to room temperature, the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent like ethanol to yield white crystals of this compound.

Expected Yield: ~70%

Application 2: Synthesis of [2.2]Metacyclophanes

This compound is an excellent precursor for the synthesis of [n.n]metacyclophanes. The following is an adapted protocol for the synthesis of a dithia[3.3]metacyclophane, a common intermediate that can be further converted to the corresponding cyclophane. This protocol is adapted from the synthesis of a naphthalenoparacyclophane.[2]

Experimental Protocol: Synthesis of a Dithia[3.3]metacyclophane

Reaction Scheme:

Figure 2: Synthesis of a Dithia[3.3]metacyclophane.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 203.11 | 5 | 1.015 g |

| 1,3-Benzenedimethanethiol | 170.30 | 5 | 0.851 g |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 15 | 4.887 g |

| N,N-Dimethylformamide (DMF) | - | - | 500 mL |

Procedure:

-

Under an inert atmosphere (e.g., argon), add cesium carbonate to 250 mL of degassed DMF in a three-neck flask equipped with a mechanical stirrer.

-

In separate flasks, dissolve this compound in 125 mL of degassed DMF and 1,3-benzenedimethanethiol in 125 mL of degassed DMF.

-

Using syringe pumps, add the two solutions simultaneously to the stirred suspension of cesium carbonate in DMF over a period of 24 hours.

-

After the addition is complete, stir the reaction mixture for an additional 24 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue is partitioned between dichloromethane and water.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the dithia[3.3]metacyclophane.

Expected Yield: 50-60%

Application 3: Synthesis of Polyethers

The bifunctionality of this compound allows for its use in polycondensation reactions to form polyethers. The following is an adapted protocol based on the phase-transfer catalyzed polycondensation of α,α'-dichloro-p-xylene with bisphenol A.

Experimental Protocol: Polyether Synthesis via Phase-Transfer Catalysis

Reaction Scheme:

Figure 3: Polyether synthesis from this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 203.11 | 10 | 2.031 g |

| Bisphenol A | 228.29 | 10 | 2.283 g |

| Sodium Hydroxide (NaOH) | 40.00 | 40 | 1.6 g in 10 mL H₂O |

| Benzyltriethylammonium Chloride (BTEAC) | 227.77 | 0.5 | 0.114 g |